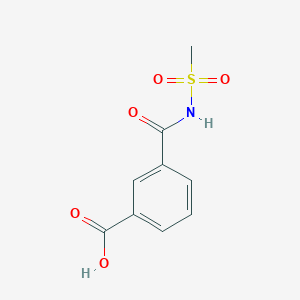

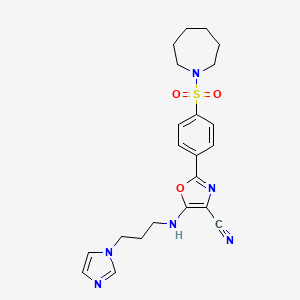

2-benzylsulfanyl-5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, e.g., antimalarial , antimicrobial , antimycobacterial , antidepressant, anticonvulsant, antiviral , anticancer , antihypertensive, and antiinflammatory effects .Physical And Chemical Properties Analysis

Quinoline is a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine .Scientific Research Applications

Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication

The derivatives of quinoline, such as 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, have been explored for their photovoltaic properties and potential applications in organic-inorganic photodiode fabrication. These compounds exhibit rectification behavior and photovoltaic properties under dark and illumination conditions, suggesting their suitability for use in photodiodes. The presence of substitution groups like chlorophenyl improves diode parameters, indicating the impact of chemical modification on the performance of these materials in electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

Research on the structural and optical properties of quinoline derivatives has revealed their polycrystalline nature in powder form and their transformation into nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These properties are crucial for the development of thin films with potential applications in optoelectronic devices. Spectral measurements indicate no change in chemical bonds after deposition, and optical properties are determined based on spectrophotometer measurements, offering insights into the electronic transitions and energy gaps of these compounds (Zeyada, El-Nahass, & El-Shabaan, 2016).

Cytotoxic and Antiviral Agents

Quinoline derivatives have been evaluated for their in vitro anticancer activity, with some compounds showing considerable cytotoxic activity against human tumor cell lines. This suggests their potential as therapeutic agents in cancer treatment. Additionally, specific derivatives have exhibited significant antiviral activity against hepatitis-C virus, highlighting their potential in antiviral therapy (Faidallah, Khan, & Asiri, 2012).

Organic Synthesis Methods

Efficient methods for the synthesis of functionalized benzoquinolines have been developed, demonstrating the versatility of quinoline derivatives in organic synthesis. These methods involve regioselective synthesis and can be applied to the synthesis of various functionalized compounds, showcasing the adaptability of quinoline derivatives in chemical synthesis processes (Gattu, Basha, Bagdi, & Khan, 2016).

Spectroscopic Analysis and Quantum Chemical Studies

Quinoline derivatives have been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV–visible spectroscopy. Quantum chemical calculations have provided insights into their molecular geometry, electronic properties, and nonlinear optical behavior. These studies are essential for understanding the physical and chemical properties of quinoline derivatives, which can be leveraged in the design of new materials and molecules with desired properties (Fatma, Bishnoi, & Verma, 2015).

Corrosion Inhibition

Quinoline derivatives have been investigated as corrosion inhibitors for mild steel in acidic media, demonstrating their potential as green corrosion inhibitors. These compounds exhibit high inhibition efficiency, attributed to their adsorption on the metal surface, which protects the metal from corrosive environments. This application highlights the potential of quinoline derivatives in extending the lifespan of metal structures and components in industrial settings (Singh, Srivastava, & Quraishi, 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-benzylsulfanyl-5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c18-10-13-9-14-15(7-4-8-16(14)20)19-17(13)21-11-12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKPJQJDYSIFJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=N2)SCC3=CC=CC=C3)C#N)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2858742.png)

![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2858743.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2858745.png)

![4-(6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2858750.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2858752.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2858754.png)

![1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime](/img/structure/B2858759.png)

![(E)-ethyl 1-methyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2858760.png)